

Application Notes and Protocols for the Synthesis of 4-Bromo-N-methylbenzamide

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Compound of Interest

Compound Name: 4-Bromo-n-methylbenzamide

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Abstract

This document provides a comprehensive guide for the synthesis of **4-Bromo-N-methylbenzamide**, a key intermediate in pharmaceutical and materials science research. The protocol details the nucleophilic acyl substitution reaction between 4-bromobenzoyl chloride and methylamine.[1][2] This application note includes a step-by-step experimental procedure, detailed data presentation, safety precautions, and visual diagrams of the reaction workflow and mechanism to ensure reproducibility for researchers in drug development and chemical synthesis.

Introduction

4-Bromo-N-methylbenzamide is a substituted amide of significant interest in organic synthesis. It serves as a versatile building block for the creation of more complex molecules in medicinal chemistry and agrochemical research. The synthesis route described herein is a robust and high-yielding procedure involving the reaction of a commercially available acid chloride, 4-bromobenzoyl chloride, with methylamine.[3] The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon.[2][4] The use of triethylamine as a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][5]

Reaction Scheme

The overall reaction is as follows:



Scheme 1: Synthesis of **4-Bromo-N-methylbenzamide** from 4-bromobenzoyl chloride and methylamine.

Reagent and Product Data

A summary of the physical and chemical properties of the key reagents and the final product is provided below.

Table 1: Properties of Reactants and Product

Compound Name	Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)	CAS Number
4- Bromobenzoy I chloride	C7H4BrClO	219.46[6]	White to off- white crystals	36-39	586-75-4
Methylamine (2.0 M in THF)	CH₅N	31.06	Colorless gas/solution	-93	74-89-5[3]
Triethylamine (TEA)	C6H15N	101.19	Colorless liquid	-115	121-44-8
4-Bromo-N- methylbenza mide	C8H8BrNO	214.06[7]	White solid[3]	133-134 (similar compound)[8]	27466-83- 7[3][7]

Experimental Protocol

This protocol is adapted from a standard laboratory procedure for the amidation of an acyl chloride.[3]

- 4.1 Materials and Equipment
- 4-Bromobenzoyl chloride (5.0 g, 22.8 mmol)
- Methylamine solution (2.0 M in THF, 20 mL, 40.0 mmol)



- Triethylamine (TEA) (7.0 mL, 50.2 mmol)
- Dichloromethane (DCM) (100 mL for reaction, 200 mL for extraction)
- Hydrochloric acid (2.0 N HCl, 50 mL)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel (500 mL)
- Rotary evaporator
- Standard laboratory glassware

4.2 Synthesis Procedure

- Reaction Setup: Dissolve 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) in dichloromethane
 (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
- Base Addition: To the stirred solution, add triethylamine (7.0 mL, 50.2 mmol).
- Nucleophile Addition: Slowly add the 2.0 M solution of methylamine in THF (20 mL) dropwise to the reaction mixture using a dropping funnel over 15-20 minutes. An exothermic reaction may be observed.
- Reaction: Stir the mixture for 1 hour at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: After 1 hour, quench the reaction by adding 2.0 N hydrochloric acid (50 mL) to the flask.

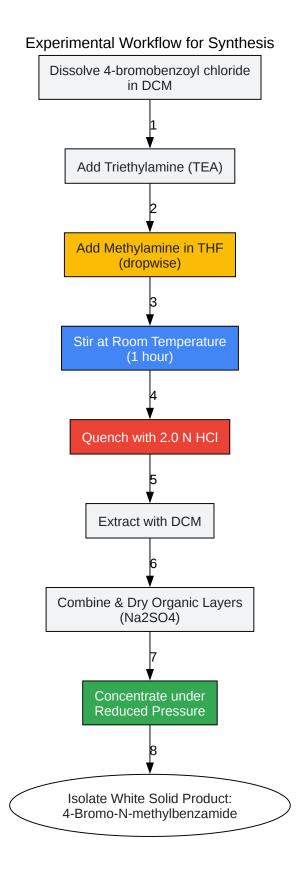
Methodological & Application





- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 100 mL).
- Washing and Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent by concentration under reduced pressure using a rotary evaporator.
- Product Isolation: The resulting white solid is the desired product, 4-Bromo-N-methylbenzamide.
- 4.3 Visualization of Experimental Workflow





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Caption: Step-by-step workflow for the synthesis of **4-Bromo-N-methylbenzamide**.



Results and Characterization

The protocol provides a high yield of the desired product.

Table 2: Summary of Reaction Results

Parameter	Value	Reference
Starting Material Mass	5.0 g	[3]
Product Mass	4.8 g	[3]
Yield	98%	[3]
Purity	>98% (typically)	
Reaction Time	1 hour	[3]
Reaction Temperature	Room Temperature	[3]

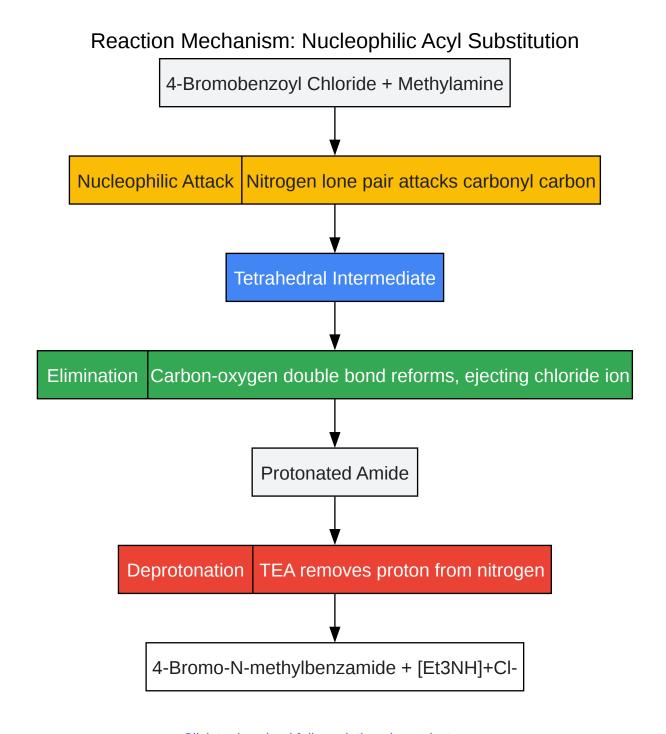
Table 3: Characterization Data for 4-Bromo-N-methylbenzamide

Analysis	Data	Reference
¹ H NMR (300 MHz, CDCl ₃)	δ 7.62 (d, 2H), 7.55 (d, 2H), 6.16 (s, 1H, br), 3.00 (d, 3H)	[3]
Mass Spectrum (m/z)	214/216 (M, M+2)	[3]

5.1 Reaction Mechanism

The synthesis proceeds through a nucleophilic acyl substitution, specifically an additionelimination pathway.





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Caption: The addition-elimination mechanism for the formation of the amide.

Safety and Handling

 4-Bromobenzoyl chloride is corrosive and causes severe skin burns and eye damage.[6] It is also moisture-sensitive. Handle in a fume hood with appropriate personal protective



equipment (PPE), including gloves, safety glasses, and a lab coat.

- Methylamine is a flammable and toxic gas. The THF solution is also flammable.
- · Dichloromethane is a suspected carcinogen.
- Triethylamine has a strong, unpleasant odor and is flammable.
- All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the high-yield synthesis of **4-Bromo-N-methylbenzamide** from 4-bromobenzoyl chloride and methylamine. The procedure is straightforward, rapid, and utilizes common laboratory reagents and equipment, making it highly accessible for researchers in organic and medicinal chemistry. The provided data and visualizations serve as a clear guide for successful and reproducible synthesis.

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